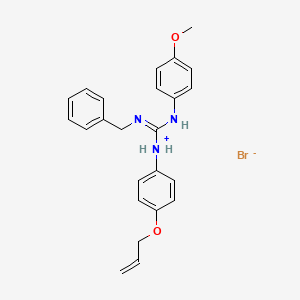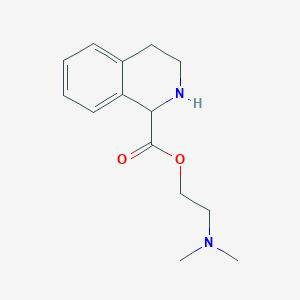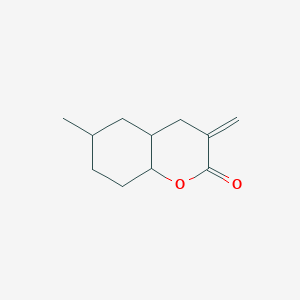
2-(1-Naphthylmethylthio)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthylmethylthio)propionic acid is an organic compound with the molecular formula C14H14O2S. It is characterized by the presence of a naphthylmethylthio group attached to a propionic acid moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthylmethylthio)propionic acid typically involves the reaction of 1-naphthylmethylthiol with a suitable propionic acid derivative. One common method is the nucleophilic substitution reaction where 1-naphthylmethylthiol reacts with 2-bromopropionic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthylmethylthio)propionic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The naphthylmethylthio group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthylmethylthio derivatives.
Scientific Research Applications
2-(1-Naphthylmethylthio)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-Naphthylmethylthio)propionic acid involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that interact with cellular components. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
2-(1-Naphthylmethylthio)propionic acid can be compared with other similar compounds such as:
2-(1-Naphthylmethylthio)acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(1-Naphthylmethylthio)butyric acid: Contains a butyric acid moiety, leading to different chemical and biological properties.
1-Naphthylmethylthiol: The precursor to this compound, lacking the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of the naphthylmethylthio group and the propionic acid moiety, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
5261-46-1 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C14H14O2S/c1-10(14(15)16)17-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) |
InChI Key |
CAGUQMQWIJSSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


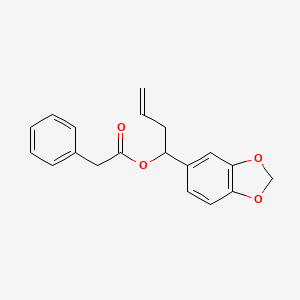
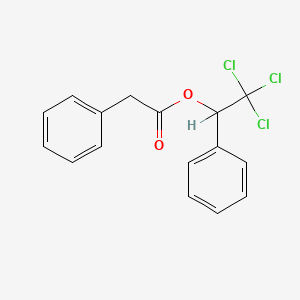
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
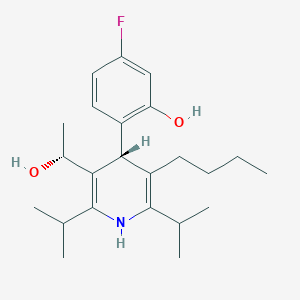


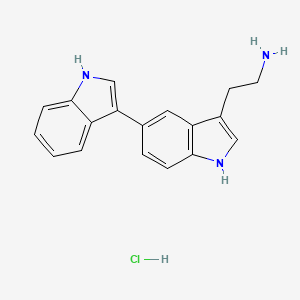
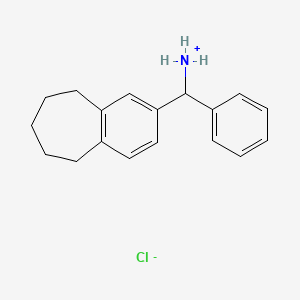
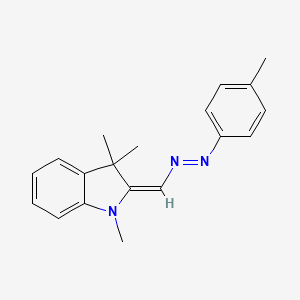
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
